molecular formula C14H22N4O B7967347 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide

Cat. No.: B7967347
M. Wt: 262.35 g/mol
InChI Key: HUYDDNQQFLKEJX-UHFFFAOYSA-N
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Description

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, an ethylpiperazine moiety, and a methylbenzamide structure. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide typically involves multiple steps One common synthetic route starts with the nitration of a suitable benzene derivative to introduce a nitro group This is followed by reduction to convert the nitro group to an amino groupFinally, the methylation of the benzamide is carried out using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methylpiperazin-1-yl)-N-methylbenzamide
  • 2-Amino-5-(4-ethylpiperidin-1-yl)-N-methylbenzamide
  • 2-Amino-5-(4-ethylmorpholin-1-yl)-N-methylbenzamide

Uniqueness

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

2-amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-17-6-8-18(9-7-17)11-4-5-13(15)12(10-11)14(19)16-2/h4-5,10H,3,6-9,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYDDNQQFLKEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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